molecular formula C12H15N5O5 B13582355 1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13582355
M. Wt: 309.28 g/mol
InChI Key: FAHBDKLSCXOPMJ-PEBGCTIMSA-N
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Description

1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a tetrahydropyrimidine ring with a furodioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The key steps include the formation of the furodioxol ring and the subsequent attachment of the azidomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 1-[(3aR,4R,6R,6aR)-6-(methyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its azidomethyl group, which can participate in unique chemical reactions, such as click chemistry. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O5/c1-12(2)21-8-6(5-14-16-13)20-10(9(8)22-12)17-4-3-7(18)15-11(17)19/h3-4,6,8-10H,5H2,1-2H3,(H,15,18,19)/t6-,8-,9-,10-/m1/s1

InChI Key

FAHBDKLSCXOPMJ-PEBGCTIMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CN=[N+]=[N-])C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CN=[N+]=[N-])C

Origin of Product

United States

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